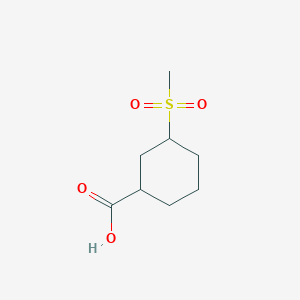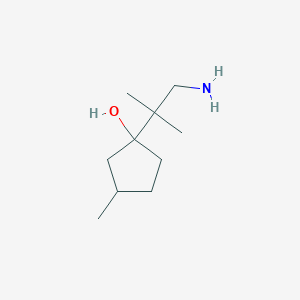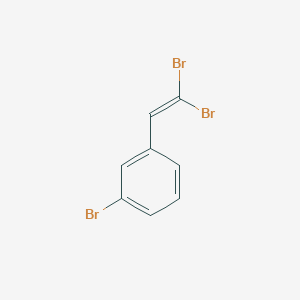![molecular formula C8H15NO2 B13188945 N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
N-[3-(Hydroxymethyl)cyclopentyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentane ring substituted with a hydroxymethyl group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxymethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst to form the intermediate cyclopentyl acetate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Hydroxymethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-[3-(Carboxymethyl)cyclopentyl]acetamide.
Reduction: Formation of N-[3-(Hydroxymethyl)cyclopentyl]amine.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
N-[3-(Hydroxymethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(Hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Hydroxymethyl)cyclopentyl]amine: Similar structure but with an amine group instead of an acetamide group.
N-[3-(Carboxymethyl)cyclopentyl]acetamide: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N-[3-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h7-8,10H,2-5H2,1H3,(H,9,11) |
Clé InChI |
UAYREVITGCLUQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)




